molecular formula C13H11FN2O B2998534 (E)-2-cyano-3-(2-fluorophenyl)-N-prop-2-enylprop-2-enamide CAS No. 502758-86-3

(E)-2-cyano-3-(2-fluorophenyl)-N-prop-2-enylprop-2-enamide

Cat. No.: B2998534
CAS No.: 502758-86-3
M. Wt: 230.242
InChI Key: HLOJTCVHPNYDPX-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(2-fluorophenyl)-N-prop-2-enylprop-2-enamide is an α,β-unsaturated cyanoenamide characterized by a fluorinated aromatic ring and an allyl (prop-2-enyl) substituent on the amide nitrogen. Its (E)-configuration ensures a planar geometry, which influences intermolecular interactions such as hydrogen bonding and π-π stacking.

Properties

IUPAC Name

(E)-2-cyano-3-(2-fluorophenyl)-N-prop-2-enylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c1-2-7-16-13(17)11(9-15)8-10-5-3-4-6-12(10)14/h2-6,8H,1,7H2,(H,16,17)/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOJTCVHPNYDPX-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=CC1=CC=CC=C1F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)/C(=C/C1=CC=CC=C1F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-3-(2-fluorophenyl)-N-prop-2-enylprop-2-enamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory applications. This article synthesizes available research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of cyanoenamides and is characterized by the following structural features:

  • Cyano group (–CN)
  • Enamide group (–C=C–CONH–)
  • Fluorophenyl moiety

These structural elements contribute to its unique reactivity and biological profile.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
  • Receptor Modulation : It might interact with cellular receptors, leading to altered signaling pathways that can influence cell behavior.
  • Induction of Apoptosis : There is evidence suggesting that this compound can trigger programmed cell death in cancer cells by activating apoptotic pathways, which is critical for its antitumor activity.

Antitumor Properties

Several studies have reported the cytotoxic effects of this compound against various cancer cell lines. The compound's structural features enhance its ability to interact with biological targets, making it a candidate for further pharmacological investigations.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
HeLa (Cervical)10
A549 (Lung)20

Anti-inflammatory Activity

In addition to its antitumor properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest it can modulate the synthesis of pro-inflammatory cytokines, which are critical in inflammatory responses.

Table 2: Anti-inflammatory Effects of this compound

Assay TypeResultConcentration (µM)Reference
Nitrite ProductionSignificant reduction25, 50
IL-1β SynthesisReduced25, 50
TNFα SynthesisReduced50

Case Studies

Recent case studies have highlighted the potential clinical applications of this compound. For instance:

  • Case Study on Cancer Treatment : A study involving animal models demonstrated that administration of this compound resulted in significant tumor regression compared to control groups, indicating its potential as an effective therapeutic agent against specific cancer types.
  • Inflammation Models : In models of induced paw edema, the compound exhibited a dose-dependent reduction in inflammation markers, suggesting its utility in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs differ primarily in substituents on the phenyl ring, the cyano group’s position, and the N-alkyl/aryl moiety. Below is a comparative analysis with key analogs:

Compound Name (CAS/ID) Substituents (Phenyl Ring) N-Substituent Molecular Formula Molecular Weight Key Properties/Features References
(E)-2-cyano-3-(2-fluorophenyl)-N-prop-2-enylprop-2-enamide 2-fluoro Prop-2-enyl (allyl) C₁₃H₁₀FN₂O 245.23 (calc.) High electrophilicity due to EWG (fluorine); allyl group may enhance solubility in lipophilic environments. N/A
(E)-3-(2-bromo-5-hydroxy-4-methoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide (AGN-PC-0KC1KI) 2-bromo, 5-hydroxy, 4-methoxy 2-fluorophenyl C₁₇H₁₂BrFN₂O₃ 391.19 Bromine increases molecular weight; hydroxyl and methoxy groups enhance hydrogen-bonding capacity .
(2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (866156-40-3) 2-hydroxy, 3-methoxy 4-CF₃-phenyl C₁₈H₁₃F₃N₂O₃ 362.30 Trifluoromethyl group enhances hydrophobicity; hydroxyl and methoxy support crystal packing via H-bonding .
(2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enamide (109314-45-6) 3-phenoxy None (amide NH) C₁₆H₁₂N₂O₂ 264.28 Phenoxy group introduces steric bulk; absence of N-alkylation may reduce solubility in nonpolar solvents .
(E)-2-Cyano-3-(3-methoxyphenyl)-2-propenamide (15804-60-1) 3-methoxy None (amide NH) C₁₁H₁₀N₂O₂ 202.21 Methoxy group at meta-position reduces steric hindrance; lower MW correlates with higher volatility .
(2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide (329777-61-9) 4-isobutyl 3-Cl,4-F-phenyl C₁₉H₁₉ClFNO 331.81 Chloro and fluoro substituents create dual EWGs; isobutyl group enhances lipophilicity .

Key Findings:

Electronic Effects: The 2-fluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to stronger EWGs like trifluoromethyl (866156-40-3) or bromine (AGN-PC-0KC1KI). This may modulate reactivity in Michael addition or nucleophilic attack .

Solubility and Lipophilicity: The allyl group in the target compound likely improves solubility in organic solvents compared to analogs with unsubstituted amides (e.g., 15804-60-1) . Bulky substituents like phenoxy (109314-45-6) or isobutyl (329777-61-9) increase molecular weight and hydrophobicity .

Crystallographic Behavior :

  • Hydrogen-bonding motifs (e.g., hydroxyl, methoxy) in analogs such as AGN-PC-0KC1KI and 866156-40-3 suggest a propensity for stable crystal lattices, as described by graph set analysis in Etter’s methodology .

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